molecular formula C11H15ClN2O B6276565 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride CAS No. 2763756-75-6

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Cat. No.: B6276565
CAS No.: 2763756-75-6
M. Wt: 226.70 g/mol
InChI Key: OHKWAEUEMLDORN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride typically involves the reaction of 1H-indole-5-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2-methoxyethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Indole-5-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyethyl)-1H-indol-5-amine hydrochloride
  • 1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines

Comparison

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds like 1-(2-phenoxyethyl)-1H-indol-5-amine hydrochloride, the presence of the methoxy group can lead to different pharmacokinetic and pharmacodynamic properties. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

2763756-75-6

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-methoxyethyl)indol-5-amine;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13;/h2-5,8H,6-7,12H2,1H3;1H

InChI Key

OHKWAEUEMLDORN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)N.Cl

Purity

95

Origin of Product

United States

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